Cas no 1864472-00-3 (3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers)

3-Methyl-2-(3-methylphenyl)azetidine is a chiral azetidine derivative supplied as a mixture of diastereomers, offering versatility in synthetic and medicinal chemistry applications. Its strained four-membered ring structure enhances reactivity, making it a valuable intermediate for constructing complex heterocycles or bioactive molecules. The presence of a 3-methylphenyl substituent introduces steric and electronic effects, enabling selective functionalization. The diastereomeric mixture provides flexibility for stereochemical studies or further resolution. This compound is particularly useful in pharmaceutical research, where azetidines are increasingly explored for their metabolic stability and conformational rigidity. Suitable for controlled reactions, it serves as a building block for drug discovery and fine chemical synthesis.
3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers structure
1864472-00-3 structure
Product name:3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers
CAS No:1864472-00-3
MF:
Molecular Weight:
CID:4625502
PubChem ID:116822211

3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers 化学的及び物理的性質

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    • 3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers

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Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1664793-1.0g
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95%
1g
$1086.0 2023-06-04
Enamine
EN300-1664793-0.1g
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95%
0.1g
$376.0 2023-06-04
Enamine
EN300-1664793-5.0g
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95%
5g
$3147.0 2023-06-04
Aaron
AR01DWR3-1g
3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers
1864472-00-3 95%
1g
$1519.00 2025-02-09
Enamine
EN300-1664793-10.0g
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95%
10g
$4667.0 2023-06-04
Enamine
EN300-1664793-250mg
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95.0%
250mg
$538.0 2023-09-21
A2B Chem LLC
AX27491-100mg
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95%
100mg
$431.00 2024-04-20
A2B Chem LLC
AX27491-2.5g
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95%
2.5g
$2274.00 2024-04-20
Aaron
AR01DWR3-2.5g
3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers
1864472-00-3 95%
2.5g
$2950.00 2025-02-09
A2B Chem LLC
AX27491-5g
3-methyl-2-(3-methylphenyl)azetidine
1864472-00-3 95%
5g
$3348.00 2024-04-20

3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers 関連文献

3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomersに関する追加情報

3-Methyl-2-(3-Methylphenyl)azetidine, Mixture of Diastereomers (CAS No. 1864472-00-3): An Overview

3-Methyl-2-(3-methylphenyl)azetidine, a compound with the CAS number 1864472-00-3, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is a mixture of diastereomers, which adds to its complexity and potential applications. In this article, we will delve into the chemical structure, synthesis, and potential uses of 3-methyl-2-(3-methylphenyl)azetidine, as well as highlight recent research findings that underscore its importance in the scientific community.

The chemical structure of 3-methyl-2-(3-methylphenyl)azetidine is characterized by a four-membered azetidine ring, which is substituted with a methyl group at the 3-position and a 3-methylphenyl group at the 2-position. The presence of these substituents, particularly the chiral centers, results in a mixture of diastereomers. The diastereomeric mixture can be separated using various chromatographic techniques, but it is often used as a racemic mixture in many applications due to its synthetic convenience and the potential for enantioselective transformations.

In terms of synthesis, 3-methyl-2-(3-methylphenyl)azetidine can be prepared through several routes. One common method involves the reaction of an appropriate azetidinium salt with a nucleophile, followed by deprotection to yield the desired product. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which have been shown to be highly efficient and selective. These synthetic methods have been extensively studied and optimized to improve yields and reduce side products.

The potential applications of 3-methyl-2-(3-methylphenyl)azetidine are diverse and span multiple areas of research. In medicinal chemistry, this compound has been explored as a building block for the synthesis of bioactive molecules. Its unique structure and functional groups make it an attractive candidate for the development of new drugs targeting various diseases. For instance, recent studies have shown that derivatives of 3-methyl-2-(3-methylphenyl)azetidine exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.

In addition to its medicinal applications, 3-methyl-2-(3-methylphenyl)azetidine has also been investigated for its use in materials science. The azetidine ring provides a rigid framework that can be functionalized to create polymers with unique properties. These polymers have potential applications in areas such as drug delivery systems, where their biocompatibility and controlled release properties are highly desirable.

The study of 3-methyl-2-(3-methylphenyl)azetidine has also contributed to our understanding of stereochemistry and chiral recognition. The ability to control the stereochemistry during synthesis is crucial for optimizing the biological activity of compounds derived from this scaffold. Recent advances in asymmetric catalysis have enabled more efficient and selective methods for preparing enantiomerically pure forms of 3-methyl-2-(3-methylphenyl)azetidine. These developments have significant implications for both fundamental research and practical applications.

In conclusion, 3-methyl-2-(3-methylphenyl)azetidine (CAS No. 1864472-00-3) is a fascinating compound with a rich chemical structure and a wide range of potential applications. Its versatility as a building block in organic synthesis, its promising biological activities, and its role in materials science make it an important molecule to study further. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the scientific community.

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